molecular formula C17H25N3O2 B2436504 N-benzyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2309706-76-9

N-benzyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2436504
CAS No.: 2309706-76-9
M. Wt: 303.406
InChI Key: HLQVXVVCPHCHGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-benzyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide” were not found, it’s worth noting that the synthesis of similar molecules often involves metal-catalyzed reactions . For instance, the synthesis of antidepressant molecules often involves metal-catalyzed procedures, including transition metals like iron, nickel, and ruthenium .

Scientific Research Applications

Synthesis and Chemistry

N-benzyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide is a compound that can be synthesized using multicomponent reactions (MCRs), offering an efficient pathway to a broad spectrum of biologically active compounds. MCRs are highlighted for their atom efficiency and ability to incorporate diverse starting materials into the final product, which is beneficial for the rapid synthesis of complex molecules. This synthetic method is especially relevant for the pharmaceutical industry, where diversity-oriented and combinatorial libraries are crucial for drug discovery. Notably, benzodiazepine derivatives, which share a similar ring system to the mentioned compound, have been extensively studied for their therapeutic applications, including as anxiolytics, antiarrhythmics, and inhibitors against various biological targets. The synthesis of benzodiazepine-3-carboxamide derivatives, in particular, has been pursued through multistep approaches requiring expensive catalysts and sensitive conditions, underscoring the need for more accessible synthetic methods (Shaabani et al., 2009).

Novel Syntheses Approaches

Further exploration into novel synthetic routes for producing this compound and its derivatives has led to the development of new isocyanide-based MCRs. These reactions, conducted at ambient temperature, have demonstrated great promise in creating tetrahydro-1H-benzo[b][1,4]diazepine-2-carboxamides and dihydropyrazine derivatives with good to excellent yields. Such advancements in synthetic chemistry enable the generation of compounds with significant regiochemical control and structural diversity, which are pivotal for the identification of novel pharmacophores and the advancement of drug development programs (Shaabani et al., 2010).

Properties

IUPAC Name

N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-17(18-13-15-5-2-1-3-6-15)20-9-4-8-19(10-11-20)16-7-12-22-14-16/h1-3,5-6,16H,4,7-14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQVXVVCPHCHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NCC2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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